molecular formula C6H9N3O B15091678 omega-Formyl histamine

omega-Formyl histamine

Cat. No.: B15091678
M. Wt: 139.16 g/mol
InChI Key: VYOIELONWKIZJS-UHFFFAOYSA-N
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Description

Histidinal is an intermediate compound in the biosynthesis of histidine, an essential amino acid. It plays a crucial role in the metabolic pathways of various organisms, including bacteria, plants, and fungi. Histidinal is derived from histidinol through the action of histidinol dehydrogenase, which catalyzes its oxidation to histidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histidinal can be synthesized through the enzymatic oxidation of histidinol. The enzyme histidinol dehydrogenase catalyzes this reaction, using NAD+ as a cofactor. The reaction conditions typically involve a buffered aqueous solution at a physiological pH, with the presence of NAD+ to facilitate the oxidation process .

Industrial Production Methods: Industrial production of histidinal is not commonly practiced due to its role as an intermediate rather than a final product. the production of histidinol, which is subsequently converted to histidinal, can be achieved through microbial fermentation. Genetically engineered strains of Escherichia coli or other microorganisms are often used to overproduce histidinol by manipulating the histidine biosynthetic pathway .

Chemical Reactions Analysis

Types of Reactions: Histidinal primarily undergoes oxidation reactions. The key reaction is its conversion to histidine via histidinol dehydrogenase. This reaction involves the transfer of electrons from histidinal to NAD+, resulting in the formation of histidine and NADH .

Common Reagents and Conditions:

    Oxidation: Histidinol dehydrogenase, NAD+

    Reaction Conditions: Buffered aqueous solution, physiological pH

Major Products:

    Oxidation: Histidine

Scientific Research Applications

Histidinal, as an intermediate in histidine biosynthesis, has several scientific research applications:

Mechanism of Action

Histidinal exerts its effects through its role in the biosynthesis of histidine. The enzyme histidinol dehydrogenase catalyzes the oxidation of histidinol to histidinal and subsequently to histidine. This reaction is essential for the production of histidine, which is a precursor for various biomolecules, including histamine and carnosine .

Comparison with Similar Compounds

Histidinal is unique due to its specific role in the histidine biosynthetic pathway. Similar compounds include:

Histidinal’s uniqueness lies in its position as an intermediate, making it a critical component in the biosynthesis of histidine and its derivatives.

Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOIELONWKIZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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